molecular formula C6H11BrN4 B572449 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine CAS No. 1256643-21-6

3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine

Cat. No.: B572449
CAS No.: 1256643-21-6
M. Wt: 219.086
InChI Key: BBWOLRPWIRBFQK-UHFFFAOYSA-N
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Description

3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound that contains a triazole ring substituted with bromine, ethyl, and dimethylamine groups

Scientific Research Applications

3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine typically involves the bromination of a precursor triazole compound. One common method is the reaction of 1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine with bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.

    Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, with solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes or receptors, modulating their activity. The bromine and ethyl groups may enhance the compound’s binding affinity and selectivity. Additionally, the dimethylamine group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine
  • 3,5-Dibromo-1-methyl-1H-1,2,4-triazole
  • 3-Amino-1-methyl-5-methylthio-1,2,4-triazole

Uniqueness

3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and dimethylamine groups differentiates it from other triazole derivatives, potentially leading to unique interactions with molecular targets and distinct applications in various fields.

Properties

IUPAC Name

5-bromo-2-ethyl-N,N-dimethyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrN4/c1-4-11-6(10(2)3)8-5(7)9-11/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWOLRPWIRBFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=N1)Br)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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